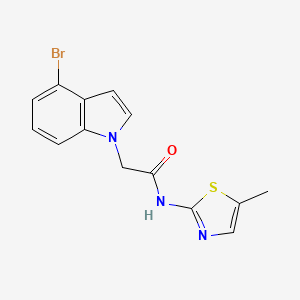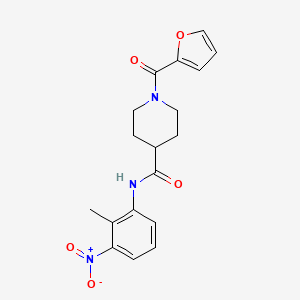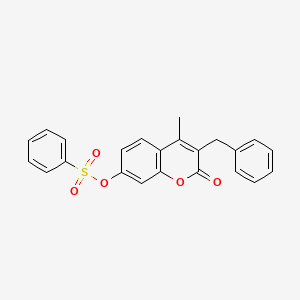![molecular formula C22H23N3O2 B14937475 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B14937475.png)
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide is a complex organic compound that features both isoindoline and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline and indole intermediates, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound .
Applications De Recherche Scientifique
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-propionic acid 2-oxo-2H-chromen-7-yl ester
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- Isopropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
What sets 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide apart from similar compounds is its unique combination of isoindoline and indole moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C22H23N3O2 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
3-(3-oxo-1H-isoindol-2-yl)-N-(1-propan-2-ylindol-4-yl)propanamide |
InChI |
InChI=1S/C22H23N3O2/c1-15(2)25-13-10-18-19(8-5-9-20(18)25)23-21(26)11-12-24-14-16-6-3-4-7-17(16)22(24)27/h3-10,13,15H,11-12,14H2,1-2H3,(H,23,26) |
Clé InChI |
WVEULAJRRRLVCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCN3CC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B14937392.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B14937402.png)
![N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B14937409.png)
![2-methyl-1-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14937422.png)
![Methyl 5-(2-methylpropyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14937437.png)
![N-(1,3-benzothiazol-2-yl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14937443.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B14937451.png)
![methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14937469.png)
![trans-4-[({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14937478.png)

![Methyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B14937488.png)
![1-(furan-2-ylmethyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B14937494.png)
